2-Methyl-N-tert-butylpropan-1-imine
Description
2-Methyl-N-tert-butylpropan-1-imine is an imine compound characterized by a propylidene backbone (C=N bond) substituted with a methyl group at the second carbon and a tert-butyl group attached to the nitrogen. Imines are pivotal intermediates in organic synthesis, often utilized in cycloadditions, hydrolysis reactions, and as ligands in coordination chemistry.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-tert-butyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C8H17N/c1-7(2)6-9-8(3,4)5/h6-7H,1-5H3 |
InChI Key |
KLUWMRAQLXQISC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Differences
The following table summarizes key structural distinctions:
| Compound Name | Molecular Formula | Functional Group | Key Substituents | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2-Methyl-N-tert-butylpropan-1-imine | C₈H₁₇N | Imine | tert-Butyl, 2-methyl | Not provided | 127.23* |
| N-tert-Butyl-2,2-dimethylpropane-1-imine | C₉H₁₉N | Imine | tert-Butyl, 2,2-dimethyl | 1432-48-0 | 141.26* |
| N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) | C₁₀H₁₅N | Amine | Phenyl, methyl | - | 149.24* |
| N-(5-Bromo-3-methyl-2-pyridinyl)-N-tert-butylamine | C₁₀H₁₅BrN₂ | Amine | tert-Butyl, bromo, pyridinyl | 1220018-82-5 | 243.15 |
*Calculated based on molecular formulas.
Key Observations:
- Functional Groups : The target compound and N-tert-butyl-2,2-dimethylpropane-1-imine share the imine functional group (C=N), whereas Phenpromethamine and the pyridinyl derivative are amines (C-N). Imines are more electrophilic, enabling participation in reactions like nucleophilic additions, while amines are nucleophilic .
- Phenyl and pyridinyl groups ( and ) enhance lipophilicity and enable π-π interactions, influencing solubility and biological activity . The bromine atom in the pyridinyl derivative () provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), common in pharmaceutical synthesis .
Physicochemical Properties and Reactivity
Boiling Points and Solubility :
- Imines generally exhibit lower boiling points than amines of comparable molecular weight due to reduced hydrogen bonding. However, bulky substituents (e.g., tert-butyl) increase molecular weight and surface area, raising boiling points .
- Phenpromethamine’s phenyl group enhances lipid solubility, favoring blood-brain barrier penetration, consistent with its stimulant properties .
- The brominated pyridinyl amine () has a high molecular weight (243.15 g/mol) and likely elevated boiling point due to bromine’s polarizability .
Reactivity :
- Imines undergo hydrolysis to form ketones and amines under acidic or aqueous conditions. The tert-butyl group may stabilize the intermediate via steric protection .
- Phenpromethamine’s secondary amine group participates in salt formation and redox reactions, typical of amphetamine analogs .
- The bromine in the pyridinyl derivative facilitates halogen-exchange reactions, making it valuable in medicinal chemistry .
Analytical Characterization
- Mass Spectrometry : Phenpromethamine was analyzed using a Q Exactive Plus Orbitrap with electrospray ionization (ESI), yielding high-resolution MS/MS spectra . Similar advanced techniques (e.g., HRMS, NMR) are applicable to imines for structural elucidation.
- Spectroscopy : Imines exhibit characteristic IR stretches for C=N bonds (~1650 cm⁻¹) and distinct ¹H NMR signals for tert-butyl groups (δ ~1.2 ppm) .
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